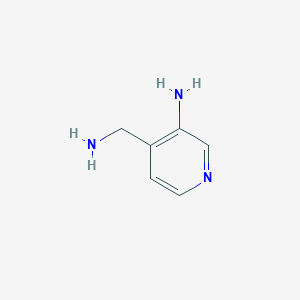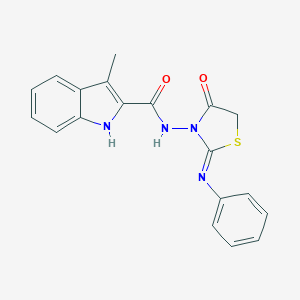
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process. The compound has been found to exhibit significant biological activity in various in vitro and in vivo studies.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, this compound has been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide in lab experiments include its potent biological activity and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound to increase its yield and reduce its cost.
3. Studies to evaluate the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Studies to develop analogs of this compound with improved potency and selectivity.
5. Studies to evaluate the safety and toxicity of this compound in preclinical and clinical trials.
In conclusion, 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit significant biological activity in various in vitro and in vivo studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-1-methylindole with 2-aminobenzaldehyde to form 2-(1-methylindol-2-ylamino)benzaldehyde. This intermediate is then reacted with thiourea in the presence of a base to form 3-methyl-N-(2-(1-methylindol-2-ylamino)phenyl)-1,3-thiazolidine-2,4-dione. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has been found to exhibit significant biological activity in various in vitro and in vivo studies. This compound has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
148372-32-1 |
|---|---|
Produktname |
3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide |
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-methyl-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-14-9-5-6-10-15(14)21-17(12)18(25)22-23-16(24)11-26-19(23)20-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3,(H,22,25) |
InChI-Schlüssel |
QKYSHDHRORROLS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4 |
Synonyme |
3-methyl-N-(4-oxo-2-phenylimino-thiazolidin-3-yl)-1H-indole-2-carboxam ide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





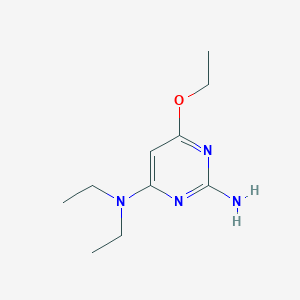
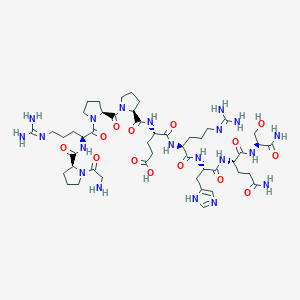

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
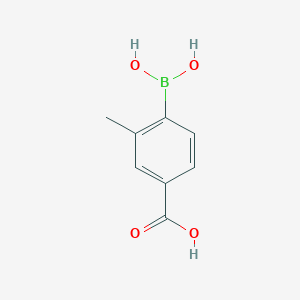
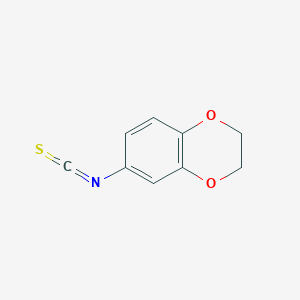
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

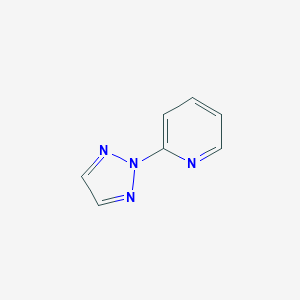
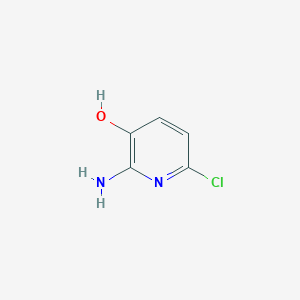
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
